molecular formula C12H17NO4 B8332764 5-(t-Butoxycarbonylmethyl)oxy-2-hydroxymethylpyridine

5-(t-Butoxycarbonylmethyl)oxy-2-hydroxymethylpyridine

Cat. No.: B8332764
M. Wt: 239.27 g/mol
InChI Key: IVARMGFLSCZDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(t-Butoxycarbonylmethyl)oxy-2-hydroxymethylpyridine is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 2-[6-(hydroxymethyl)pyridin-3-yl]oxyacetate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)8-16-10-5-4-9(7-14)13-6-10/h4-6,14H,7-8H2,1-3H3

InChI Key

IVARMGFLSCZDLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 5-hydroxy-2-hydroxymethylpyridine (5.0 g) in DMF (10 ml) was titrated under ice-cooling in the suspension of sodium hydride (60% purity, 1.6 g) in DMF (10 ml). After 10 minutes, the mixture was heated to room temperature and stirred for 15 minutes. After t-butyl bromoacetate (6 ml) was added to the mixture under ice-cooling, the resulting mixture was stirred under ice-cooling for 10 minutes and at room temperature for 45 minutes. The reaction mixture was diluted with ethyl acetate, washed with water and brine and dried over anhydrous magnesium sulfate. After the solvents were removed by distillation, the residue was purified by column chromatography on silica gel with an eluent system of chloroform→chloroform: methanol=50:1 to give 8.16 g of 5-(t-butoxycarbonylmethyl)oxy-2-hydroxymethylpyridine (yield, 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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